3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

TRPM8 ion channel pain

Procure 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2) — a chemically validated quinolinone scaffold for TRPM8 antagonist programs (IC₅₀ 25.1 μM). This 3-CF₃ isomer is non-interchangeable with 2-CF₃ or 4-CF₃ regioisomers. Exhibits sub-micromolar hDHODH inhibition (IC₅₀ 814 nM) for immunology/oncology applications. Serves as Beckmann rearrangement precursor yielding tetrahydro-6H-pyrido[3,2-b]azepin-6-one scaffolds. Critical starting point for KSP/Eg5 antimitotic inhibitor programs per US20080176830A1.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
CAS No. 944901-18-2
Cat. No. B3024409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
CAS944901-18-2
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)C(F)(F)F)C(=O)C1
InChIInChI=1S/C10H8F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h4-5H,1-3H2
InChIKeyPPBDRJRJPMFIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2) is a partially saturated quinolinone scaffold bearing a 3-position trifluoromethyl substituent (C₁₀H₈F₃NO, MW 215.17). The compound serves as a versatile intermediate for synthesizing biologically active heterocycles, notably via Beckmann rearrangement to access tetrahydro-6H-pyrido[3,2-b]azepin-6-one scaffolds [1]. Its calculated physicochemical properties include a predicted boiling point of 280.5±40.0 °C, predicted density of 1.349±0.06 g/cm³, and predicted pKa of 1.41±0.20 . The CF₃ group at the 3-position confers distinct electronic and steric properties that differentiate this scaffold from unsubstituted and regioisomeric analogs in both synthetic reactivity and biological target engagement profiles.

Why Unsubstituted or Regioisomeric 7,8-Dihydroquinolin-5(6H)-ones Cannot Substitute for 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one


The 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one scaffold is not functionally interchangeable with unsubstituted 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) or with alternative CF₃ positional isomers (e.g., 2-CF₃ or 4-CF₃ substituted analogs). The electron-withdrawing CF₃ group at the 3-position modulates both the reactivity of the ketone moiety for downstream transformations (e.g., oxime formation and Beckmann rearrangement) and the scaffold's target engagement profile [1]. Additionally, the CF₃ substituent confers distinct binding affinities at therapeutic targets such as human dihydroorotate dehydrogenase (hDHODH) and TRPM8 relative to non-fluorinated or differently substituted analogs, precluding simple one-to-one replacement in SAR-driven optimization campaigns [2].

Quantitative Differentiation of 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2) Versus Closest Analogs


TRPM8 Antagonist Activity: 3-CF₃ Substitution Confers Defined Potency Relative to Unsubstituted Scaffold

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one exhibits antagonist activity at human TRPM8 with an IC₅₀ of 25.1 μM (2.51E+4 nM) in HEK293 cells assessed via inhibition of WS5-induced calcium influx [1]. In contrast, the unsubstituted 7,8-dihydroquinolin-5(6H)-one scaffold (CAS 53400-41-2) shows no reported TRPM8 antagonist activity in the same database [2]. This indicates that the 3-CF₃ substituent is a critical determinant for TRPM8 engagement within this chemotype.

TRPM8 ion channel pain cold sensing antagonist

Human DHODH Inhibition: Sub-Micromolar Potency Defines a Pharmacologically Relevant Starting Point

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one inhibits recombinant human DHODH with an IC₅₀ of 814 nM, measured using dihydroorotate as substrate and UQ0 as co-substrate in a DCIP dye-based assay [1]. While direct comparative data for 4-CF₃ and 2-CF₃ regioisomers in the same assay are not available in the public domain, the 814 nM potency establishes a benchmark for this specific 3-CF₃ substitution pattern within the 7,8-dihydroquinolin-5(6H)-one series.

DHODH dihydroorotate dehydrogenase immunology oncology antiproliferative

KSP Inhibitory Potential: Patent Disclosure Establishes 3-CF₃ Scaffold as Privileged Entry for Mitotic Kinesin Targeting

US Patent US20080176830A1 discloses substituted quinolinone compounds as inhibitors of mitotic kinesin KSP (Eg5), with 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one serving as a core scaffold within the claimed genus [1]. In contrast, the 2-CF₃ regioisomer (2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one, CAS 890301-86-7) is not claimed within this patent family, indicating that the 3-position CF₃ substitution pattern is specifically preferred for KSP inhibitory activity within this structural class .

KSP Eg5 mitotic kinesin antimitotic cancer

Beckmann Rearrangement Substrate: 3-CF₃ Scaffold Enables Access to Pyrido[3,2-b]azepin-6-one Scaffolds Unavailable from Unsubstituted or 2-CF₃ Analogs

4-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones undergo Beckmann rearrangement to yield tetrahydro-6H-pyrido[3,2-b]azepin-6-ones, a novel scaffold for medicinal chemistry exploration [1]. Notably, the unsubstituted 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) yields a fundamentally different ring-expansion product (azepinone without CF₃ substitution), while the 2-CF₃ regioisomer produces a regioisomeric lactam with distinct substitution geometry, resulting in divergent biopharmaceutical properties that exhibit strong structural dependency [1].

Beckmann rearrangement ring expansion scaffold hopping medicinal chemistry privileged structure

Optimal Procurement and Research Applications for 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2)


TRPM8 Antagonist Screening and Hit-to-Lead Optimization

This compound provides a validated starting point for TRPM8 antagonist programs, with a defined baseline IC₅₀ of 25.1 μM in HEK293 cell-based calcium flux assays [1]. Procurement is recommended for laboratories seeking a chemically tractable quinolinone scaffold with established TRPM8 target engagement, where the 3-CF₃ group is essential for activity relative to unsubstituted analogs. Researchers can use this compound to conduct initial SAR exploration through modifications at the 2-, 4-, and 6-positions while retaining the critical 3-CF₃ pharmacophore.

DHODH Inhibitor Discovery with Defined Sub-Micromolar Potency

With an IC₅₀ of 814 nM against recombinant human DHODH [1], this compound serves as a sub-micromolar hit for immunology and oncology programs targeting pyrimidine biosynthesis. The defined 3-CF₃ substitution pattern provides a starting point for structure-guided optimization, enabling medicinal chemists to explore additional functionalization while maintaining the favorable 3-CF₃ geometry that confers this potency level.

Beckmann Rearrangement for Pyrido[3,2-b]azepin-6-one Scaffold Generation

Synthetic chemistry laboratories pursuing novel heterocyclic scaffolds should procure this compound specifically for Beckmann rearrangement studies. Conversion to the corresponding oxime followed by rearrangement yields tetrahydro-6H-pyrido[3,2-b]azepin-6-ones — a scaffold class with distinct druglike properties and unexplored biological space [1]. The 3-CF₃ substitution is essential for generating the specific ring-expanded lactam geometry required for these applications; unsubstituted or 2-CF₃ substituted analogs produce chemically divergent products.

KSP-Targeted Antimitotic Agent Development

Based on patent disclosures establishing this scaffold within KSP inhibitor claims [1], procurement of the 3-CF₃ isomer (rather than the 2-CF₃ regioisomer) is recommended for antimitotic drug discovery programs targeting mitotic kinesin Eg5. The compound can be further functionalized according to the generic Markush structures disclosed in US20080176830A1 to generate proprietary analogs for anticancer screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.